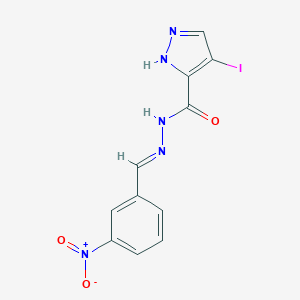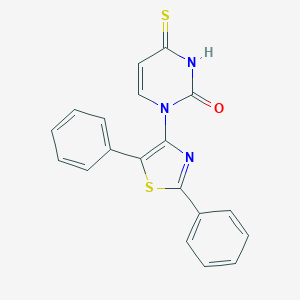![molecular formula C18H22O3 B403825 5-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)-1,3-benzodioxole](/img/structure/B403825.png)
5-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)-1,3-benzodioxole is a complex organic compound characterized by its unique bicyclic structure. This compound features a benzo[1,3]dioxole moiety, which is a common structural motif in various bioactive molecules. The presence of multiple methyl groups and an oxa-bicyclo structure adds to its chemical diversity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6,8,9-Trimethyl-3-oxabicyclo[331]non-7-en-2-yl)-1,3-benzodioxole can be achieved through a multi-step process involving several key reactionsThis can be accomplished using palladium-catalyzed arylation and subsequent cyclization reactions . The reaction conditions typically involve the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions
5-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)-1,3-benzodioxole undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .
科学的研究の応用
5-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)-1,3-benzodioxole has several scientific research applications:
作用機序
The mechanism of action of 5-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)-1,3-benzodioxole involves its interaction with specific molecular targets. The benzo[1,3]dioxole moiety can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways . Detailed studies on its mechanism of action are ongoing, with a focus on identifying its molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[1,3]dioxole moiety and exhibit similar reactivity and biological activities.
Bicyclic compounds: Other bicyclic compounds with similar frameworks can be compared in terms of their chemical properties and applications.
Uniqueness
5-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)-1,3-benzodioxole is unique due to its combination of a benzo[1,3]dioxole ring and a bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C18H22O3 |
|---|---|
分子量 |
286.4g/mol |
IUPAC名 |
5-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C18H22O3/c1-10-6-11(2)17-12(3)14(10)8-19-18(17)13-4-5-15-16(7-13)21-9-20-15/h4-7,10,12,14,17-18H,8-9H2,1-3H3 |
InChIキー |
VRAQFSFGVZLHAG-UHFFFAOYSA-N |
SMILES |
CC1C=C(C2C(C1COC2C3=CC4=C(C=C3)OCO4)C)C |
正規SMILES |
CC1C=C(C2C(C1COC2C3=CC4=C(C=C3)OCO4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-hydroxy-1-({5-nitro-2H-tetraazol-2-yl}methyl)-2-oxidohydrazino]methyl}-5-nitro-2H-tetraazole](/img/structure/B403744.png)

![1-Methyl-2-nitro-4-[2,2,2-trichloro-1-(4-methyl-3-nitrophenyl)ethyl]benzene](/img/structure/B403746.png)


![2-Chloro-5-[2,2-dichloro-1-(4-chloro-3,5-dinitrophenyl)vinyl]-1,3-dinitrobenzene](/img/structure/B403751.png)

![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B403755.png)
![N-(4-{[3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B403756.png)
![1-[2-(Methylamino)ethoxy]-3-(phenylsulfanyl)-2-propanol](/img/structure/B403758.png)


![S-{4-[4-(2-furoylsulfanyl)phenoxy]phenyl} 2-furancarbothioate](/img/structure/B403764.png)

